

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzophenone

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzophenone

Cat. No.: B104029

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CAS Number: 85-19-8 IUPAC Name: (5-chloro-2-hydroxyphenyl)(phenyl)methanone

Introduction

5-Chloro-2-hydroxybenzophenone is an aromatic organic compound notable for its application as a UV absorber and its potential as a scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

5-Chloro-2-hydroxybenzophenone is a pale yellow to brown solid at room temperature.[3] Its core structure consists of a benzophenone skeleton substituted with a chlorine atom and a hydroxyl group, which are crucial for its chemical and photophysical properties. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen contributes to its stability.[4]

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ ClO ₂	[3]
Molecular Weight	232.66 g/mol	[5]
Melting Point	96-98 °C	[3][5][6]
Boiling Point	147-149 °C at 0.3 Torr	[3]
λ _{max}	430 nm (in acetonitrile)	[3][7]
CAS Number	85-19-8	[3]
EINECS Number	201-592-5	[3]

Synthesis

A primary method for the synthesis of **5-Chloro-2-hydroxybenzophenone** is the Fries rearrangement of p-chlorophenyl benzoate.[3][7] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and can be performed with or without a solvent at elevated temperatures.[3][7] The reaction proceeds through an acylium ion intermediate that then electrophilically attacks the activated phenyl ring of the p-chlorophenoxy group, primarily at the ortho position relative to the hydroxyl group due to its directing effect.

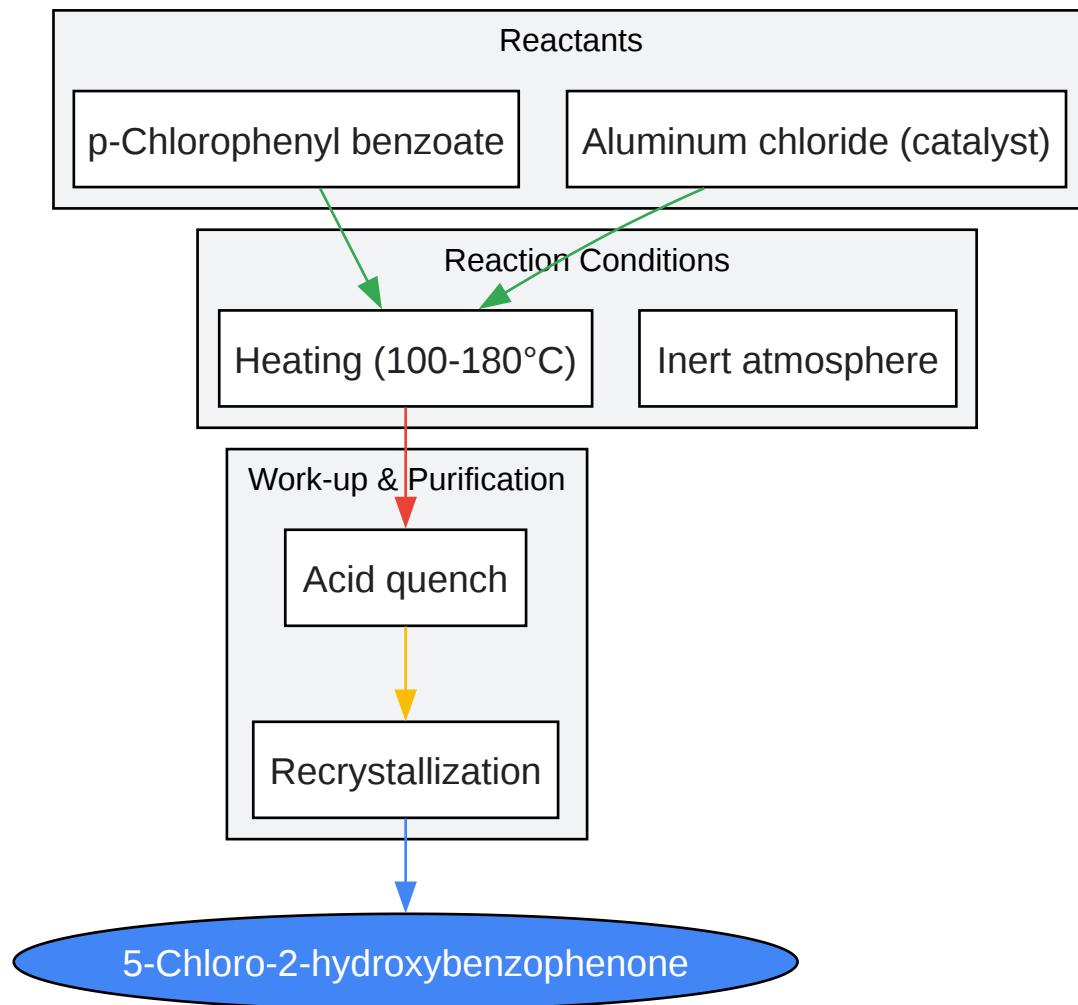
Experimental Protocol: Fries Rearrangement (General)

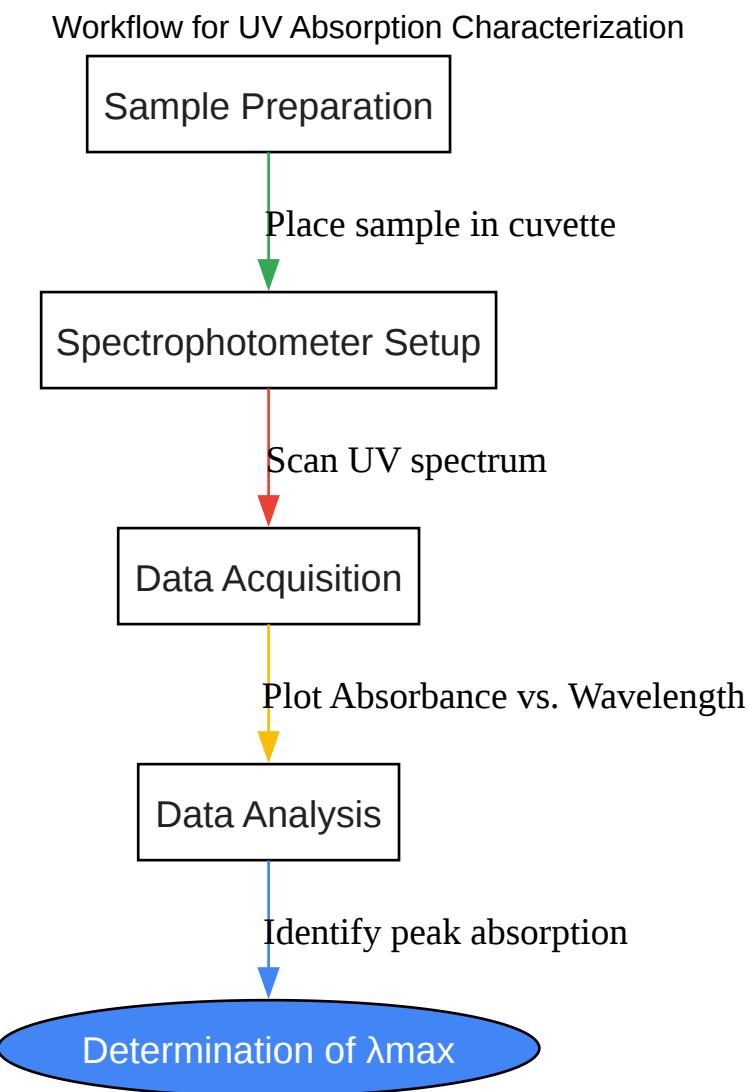
- Reactant Preparation: p-Chlorophenyl benzoate is mixed with a molar excess of anhydrous aluminum chloride. The reaction can be conducted without a solvent or in a high-boiling inert solvent like chlorobenzene.[3][7]
- Reaction Conditions: The mixture is heated to temperatures ranging from 100°C to 180°C for a duration of 30 minutes to several hours.[3][7] The optimal temperature and time depend on the scale of the reaction and whether a solvent is used.
- Work-up: After cooling, the reaction mixture is carefully quenched with dilute acid (e.g., hydrochloric acid) to decompose the aluminum chloride complex.
- Purification: The crude product is then isolated, typically by filtration, and purified by recrystallization from a suitable solvent such as methanol or ethanol to yield **5-Chloro-2-**

hydroxybenzophenone.[\[3\]](#)

Below is a DOT script representation of the synthesis pathway.

Synthesis of 5-Chloro-2-hydroxybenzophenone via Fries Rearrangement





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